

Long-Term Outcomes of ^{177}Lu -EB-PSMA-617 Therapy: A Comparative Guide

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Compound of Interest

Compound Name: EB-PSMA-617

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term outcomes associated with ^{177}Lu -EB-PSMA-617 therapy, benchmarked against the more extensively studied ^{177}Lu -PSMA-617 and other therapeutic alternatives for metastatic castration-resistant prostate cancer (mCRPC). This analysis is based on available clinical trial data and long-term follow-up studies, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Executive Summary

Prostate-Specific Membrane Antigen (PSMA) has emerged as a key target for both imaging and therapy in prostate cancer. Radioligand therapies (RLTs) such as ^{177}Lu -PSMA-617 have demonstrated significant efficacy in improving survival outcomes for patients with mCRPC. A newer derivative, ^{177}Lu -EB-PSMA-617, incorporates an Evans blue (EB) motif that binds to serum albumin, extending its circulation half-life with the potential for enhanced tumor uptake and therapeutic effect. However, long-term clinical data for ^{177}Lu -EB-PSMA-617 remains limited compared to the wealth of information available for ^{177}Lu -PSMA-617. This guide synthesizes the current evidence for both agents to inform ongoing research and drug development.

Comparative Efficacy: ^{177}Lu -EB-PSMA-617 vs. ^{177}Lu -PSMA-617

While direct head-to-head long-term comparative trials are not yet available, we can analyze data from separate studies to draw preliminary comparisons.

Table 1: Long-Term Efficacy Outcomes of ¹⁷⁷Lu-PSMA-617 in mCRPC

Outcome Measure	Study/Trial	Median Value (95% CI)	Patient Population
Overall Survival (OS)	VISION (Phase III)	15.3 months (vs. 11.3 months in control arm) [1][2][3]	PSMA-positive mCRPC, post-ARPI and taxane
TheraP (Phase II)	19.1 months (vs. 19.6 months for cabazitaxel)[4]	mCRPC, post-docetaxel	
Retrospective Study	16 months (13-17)[5][6]	Heavily pre-treated mCRPC	
Phase II (Expanded Cohort)	13.3 months (10.5-18.7)[7]	Heavily pre-treated mCRPC	
Progression-Free Survival (PFS)	VISION (Phase III)	8.7 months (vs. 3.4 months in control arm) [1][3]	PSMA-positive mCRPC, post-ARPI and taxane
TheraP (Phase II)	1-year PFS rate: 19% (vs. 3% for cabazitaxel)[8]	mCRPC, post-docetaxel	
Retrospective Study	12 months (10.3-13)[5][6]	Heavily pre-treated mCRPC	
PSA Response (≥50% decline)	Phase II (Expanded Cohort)	64% of patients[7]	Heavily pre-treated mCRPC
Retrospective Study	61% of patients[5][6]	Heavily pre-treated mCRPC	

Table 2: Available Efficacy Data for ¹⁷⁷Lu-**EB-PSMA-617** in mCRPC

Outcome Measure	Study	Result	Patient Population
PSA Response (≥50% decline)	Dose-Escalation Study	70% in 2.12 GBq group; 75% in 3.52 GBq group (short-term)	mCRPC
Tumor Uptake	First-in-human Study	~3.02-fold higher accumulated radioactivity than ¹⁷⁷ Lu-PSMA-617[9][10]	mCRPC
Overall Survival (OS)	Not Reported	Long-term follow-up data is not yet available.	mCRPC
Progression-Free Survival (PFS)	Not Reported	Long-term follow-up data is not yet available.	mCRPC

Note: The data for ¹⁷⁷Lu-**EB-PSMA-617** is from early-phase studies with small patient numbers and short follow-up periods. Therefore, direct comparison of long-term outcomes with ¹⁷⁷Lu-PSMA-617 is not yet feasible.

Long-Term Safety and Toxicity

Table 3: Common Long-Term Adverse Events (Grade ≥3) Associated with ¹⁷⁷Lu-PSMA-617

Adverse Event	VISION Trial (%)	Phase II (Expanded Cohort) (%)	Retrospective Study (%)
Bone Marrow Suppression	23.4[2]	-	-
Anemia	-	10[7]	3 (Grade III)[11]
Thrombocytopenia	-	10[7]	-
Fatigue	7[2]	-	-
Kidney Effects	3.4[2]	-	-

Common low-grade toxicities for ^{177}Lu -PSMA-617 include dry mouth, nausea, and fatigue[5][6][7][11].

For ^{177}Lu -**EB-PSMA-617**, a dose-escalation study reported Grade 4 thrombocytopenia in 25% of patients in the highest dose group. No serious kidney or liver side effects were observed in the short term. The first-in-human study noted that the elevated uptake in kidneys and red bone marrow was well-tolerated at a low dose[9][10]. Preclinical studies suggest a potential for increased hematological and renal toxicity due to the prolonged circulation of the radioligand[12].

Experimental Protocols

^{177}Lu -PSMA-617 Therapy (Based on VISION Trial)

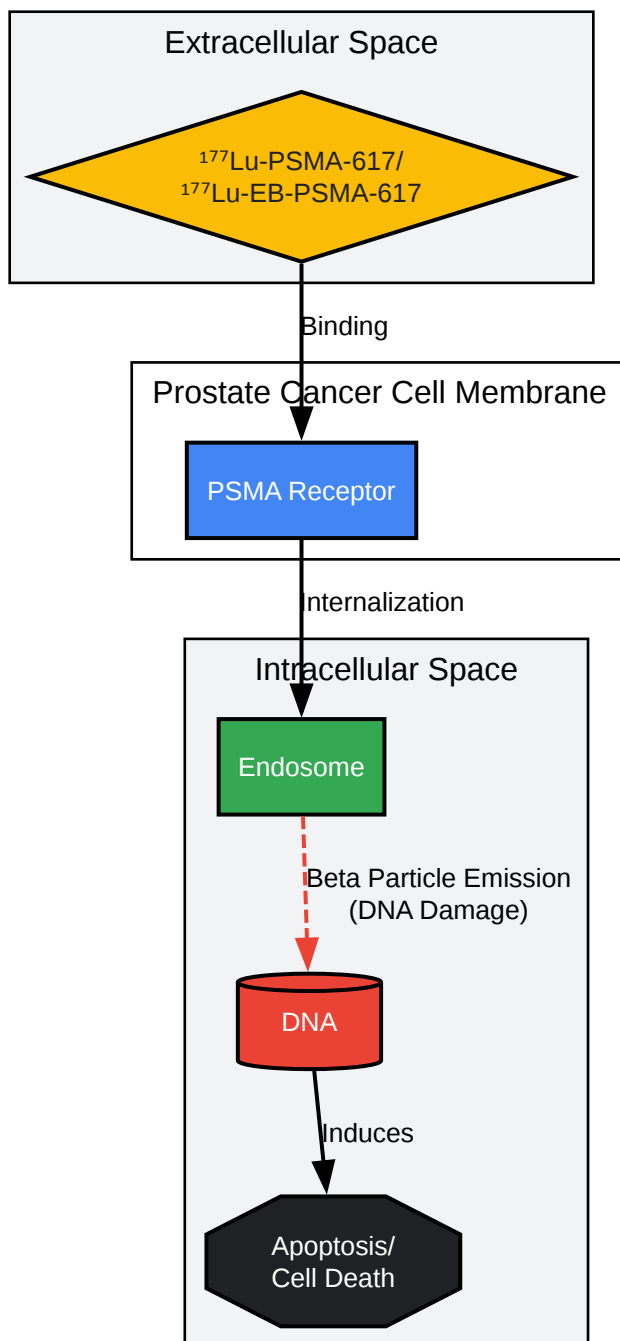
- Patient Selection: Patients with PSMA-positive mCRPC confirmed by ^{68}Ga -PSMA-11 PET/CT, who had progressed after at least one androgen receptor pathway inhibitor and one to two taxane regimens.
- Dosing Regimen: 7.4 GBq of ^{177}Lu -PSMA-617 administered intravenously every 6 weeks for up to 6 cycles.
- Follow-up: Overall survival and radiographic progression-free survival were the primary endpoints. Safety was monitored throughout the trial and in a long-term follow-up period[13].

¹⁷⁷Lu-EB-PSMA-617 Therapy (Based on Dose-Escalation Study)

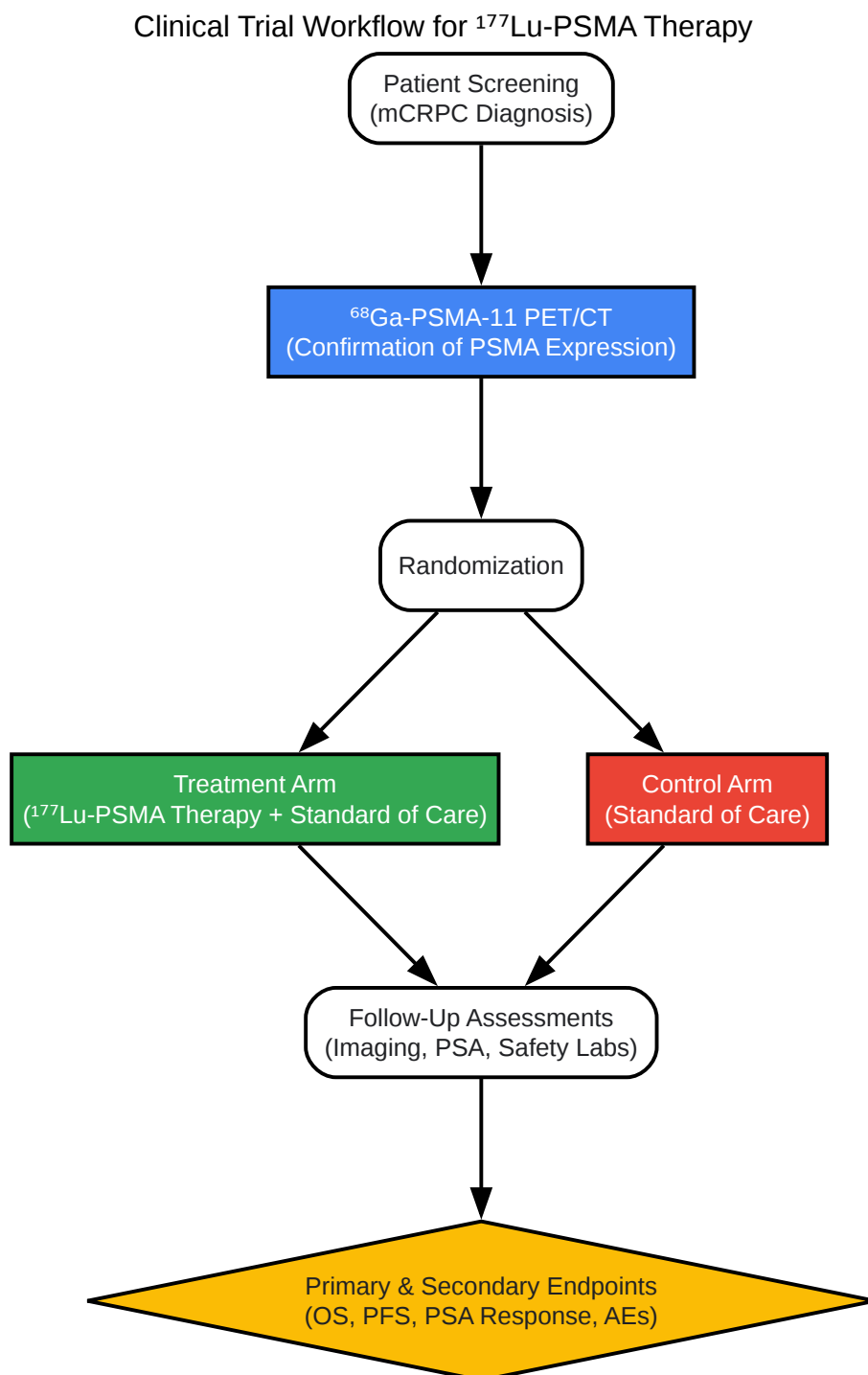
- Patient Selection: Patients with mCRPC.
- Dosing Regimen: Patients were randomized to receive escalating doses of ¹⁷⁷Lu-EB-PSMA-617 (1.18 ± 0.09 GBq, 2.12 ± 0.19 GBq, or 3.52 ± 0.58 GBq) for up to 3 cycles at 8-week intervals.
- Follow-up: The primary endpoints were safety and PSA response. Long-term survival analysis was not a component of this study.

Visualizing the Mechanisms and Workflows Signaling Pathway of PSMA-Targeted Radioligand Therapy

PSMA-Targeted Radioligand Therapy Mechanism of Action

[Click to download full resolution via product page](#)Caption: Mechanism of action for ^{177}Lu -PSMA radioligand therapies.

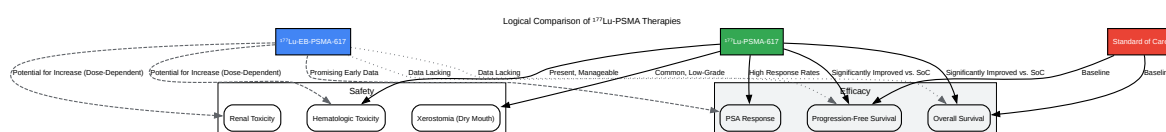
Experimental Workflow for a Typical ^{177}Lu -PSMA Clinical Trial



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Caption: Generalized experimental workflow for ^{177}Lu -PSMA clinical trials.

Logical Comparison of Treatment Outcomes

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Caption: Comparative overview of outcomes for different prostate cancer therapies.

Conclusion and Future Directions

^{177}Lu -PSMA-617 is a well-established radioligand therapy with robust long-term data demonstrating a significant survival benefit and a manageable safety profile in heavily pre-treated mCRPC patients. In contrast, ^{177}Lu -**EB-PSMA-617** is a promising next-generation agent designed for enhanced tumor targeting. Early clinical data show a higher tumor accumulation and encouraging short-term PSA responses, even at lower administered doses. However, the extended circulation of ^{177}Lu -**EB-PSMA-617** may also lead to increased toxicities, particularly hematological and renal, which requires careful dose optimization.

The primary limitation in directly comparing these two therapies is the lack of mature, long-term follow-up data for ^{177}Lu -**EB-PSMA-617**. Future research, including prospective, randomized controlled trials with long-term follow-up, is crucial to definitively establish the long-term efficacy

and safety of ^{177}Lu -**EB-PSMA-617** and to determine its place in the therapeutic landscape for mCRPC. Researchers and drug development professionals should closely monitor the progress of ongoing and future clinical trials of ^{177}Lu -**EB-PSMA-617** to fully understand its potential as an advanced treatment option for prostate cancer.

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References

- 1. ^{177}Lu -PSMA-617 Prolongs Survival in Patients with Metastatic Castration-Resistant Prostate Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Adding ^{177}Lu -PSMA-617 improves progression-free survival in metastatic hormone-sensitive prostate cancer | springermedicine.com [springermedicine.com]
- 4. urotoday.com [urotoday.com]
- 5. Long-term outcome of ^{177}Lu -PSMA-617 radioligand therapy in heavily pre-treated metastatic castration-resistant prostate cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term outcome of ^{177}Lu -PSMA-617 radioligand therapy in heavily pre-treated metastatic castration-resistant prostate cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Term Follow-up and Outcomes of Retreatment in an Expanded 50-Patient Single-Center Phase II Prospective Trial of ^{177}Lu -PSMA-617 Theranostics in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ^{177}Lu -PSMA-617 Improves Progression-Free Survival and Outcomes Compared With Cabazitaxel | GU Oncology Now [guoncologynow.com]
- 9. First-in-Human Study of ^{177}Lu -EB-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-human study of ^{177}Lu -EB-PSMA-617 in patients with metastatic castration-resistant prostate cancer | springermedicine.com [springermedicine.com]
- 11. Long-term outcome of ^{177}Lu -PSMA-617 radioligand therapy in heavily pre-treated metastatic castration-resistant prostate cancer patients | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]
- 13. onclive.com [onclive.com]
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